molecular formula C7H14OS B2794768 (1-Methoxycyclopentyl)methanethiol CAS No. 1934808-88-4

(1-Methoxycyclopentyl)methanethiol

Cat. No.: B2794768
CAS No.: 1934808-88-4
M. Wt: 146.25
InChI Key: UKKHGMUXYSGXKC-UHFFFAOYSA-N
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Description

(1-Methoxycyclopentyl)methanethiol is a chemical compound with the molecular formula C7H14OS and a molecular weight of 146.25 g/mol . It is characterized by a cyclopentane ring substituted with a methoxy group and a methanethiol group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclopentyl)methanethiol typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then treated with sodium methoxide to introduce the methoxy group, followed by thiolation using sodium hydrosulfide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclopentyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methoxycyclopentyl)methanethiol is utilized in several scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1-methoxycyclopentyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-8-7(6-9)4-2-3-5-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKHGMUXYSGXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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